molecular formula C11H16N2O B12556353 4-(5-Ethoxypyridin-3-yl)but-3-en-1-amine CAS No. 189274-81-5

4-(5-Ethoxypyridin-3-yl)but-3-en-1-amine

Cat. No.: B12556353
CAS No.: 189274-81-5
M. Wt: 192.26 g/mol
InChI Key: RDAUAZPEVRTMCL-UHFFFAOYSA-N
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Description

4-(5-Ethoxypyridin-3-yl)but-3-en-1-amine is a chemical compound with the molecular formula C11H16N2O It is characterized by the presence of a pyridine ring substituted with an ethoxy group and a butenylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Ethoxypyridin-3-yl)but-3-en-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-ethoxypyridine and but-3-en-1-amine.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures and the use of catalysts to facilitate the reaction.

    Purification: The product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(5-Ethoxypyridin-3-yl)but-3-en-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(5-Ethoxypyridin-3-yl)but-3-en-1-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(5-Ethoxypyridin-3-yl)but-3-en-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    4-(5-Ethoxypyridin-3-yl)but-3-en-1-ol: This compound is similar in structure but contains a hydroxyl group instead of an amine group.

    1-(pyridin-4-yl)but-3-en-1-amine: This compound has a similar backbone but lacks the ethoxy group.

Uniqueness

4-(5-Ethoxypyridin-3-yl)but-3-en-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxy group and butenylamine chain make it a versatile compound for various applications.

Properties

CAS No.

189274-81-5

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

4-(5-ethoxypyridin-3-yl)but-3-en-1-amine

InChI

InChI=1S/C11H16N2O/c1-2-14-11-7-10(8-13-9-11)5-3-4-6-12/h3,5,7-9H,2,4,6,12H2,1H3

InChI Key

RDAUAZPEVRTMCL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CN=CC(=C1)C=CCCN

Origin of Product

United States

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